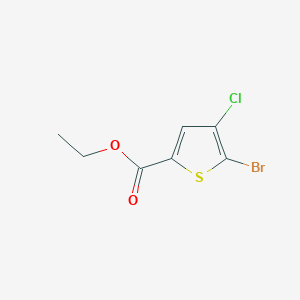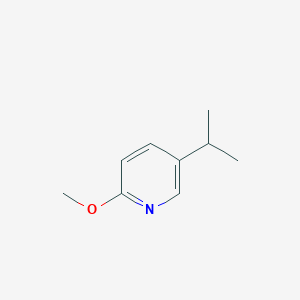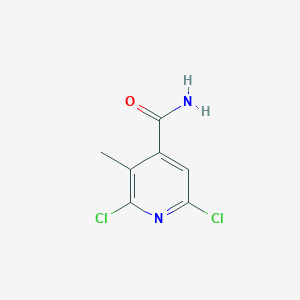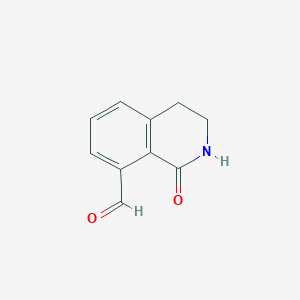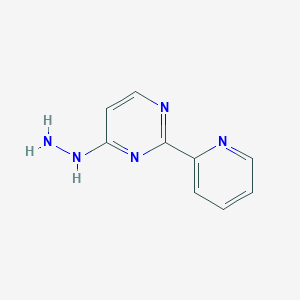
4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H9N5 It is characterized by the presence of both pyridine and pyrimidine rings, which are fused together with a hydrazine group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to yield dihydropyridine or dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyridine or dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and pyrimidine rings contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
- 4-Hydrazinyl-2-(pyridin-4-yl)pyrimidine
- 2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine
- 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
Comparison: 4-Hydrazinyl-2-(pyridin-2-yl)pyrimidine is unique due to the specific positioning of the hydrazine group and the pyridine ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H9N5/c10-14-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,10H2,(H,12,13,14) |
InChI Key |
RXHIYTREJJYVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)

![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

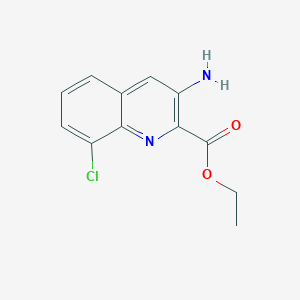
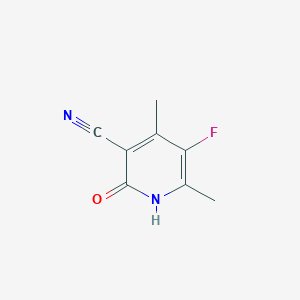
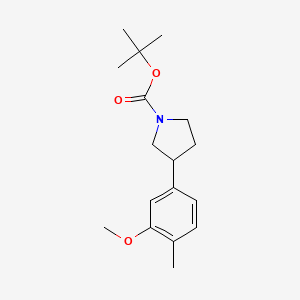
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
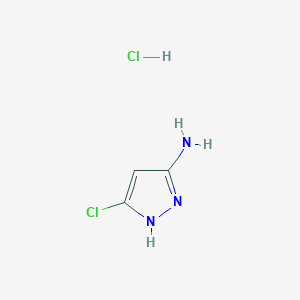
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
